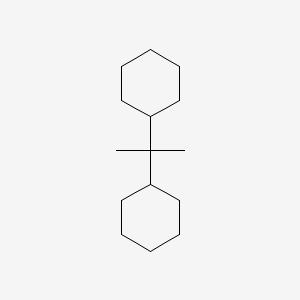

2,2-Dicyclohexylpropane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclohexylpropan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXLOQVMDTWRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203449 | |

| Record name | 2,2-Dicyclohexylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 15.6 deg C; [ChemIDplus] | |

| Record name | 2,2-Dicyclohexylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54934-90-6 | |

| Record name | 2,2-Dicyclohexylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dicyclohexylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the physical and chemical properties of 2,2-Dicyclohexylpropane?

2,2-Dicyclohexylpropane: A Technical Monograph on Physicochemical Properties and Tribological Utility

Executive Summary

2,2-Dicyclohexylpropane (CAS 54934-90-6), often referred to as a "dumbbell" cycloalkane, serves as a critical model compound in the study of elastohydrodynamic lubrication (EHL) and hydrophobic structural scaffolding. Unlike linear alkanes, its geminal dicyclohexyl architecture imparts unique rheological stiffness, high traction coefficients, and significant steric bulk.

This guide synthesizes its physical profile, synthesis pathways, and chemical stability, tailored for researchers in material science, tribology, and pharmaceutical formulation (where it serves as a high-logP lipophilic standard).

Molecular Architecture & Identity

The molecule consists of two cyclohexane rings bonded to a central quaternary carbon (the 2-position of a propane chain). This "gem-dimethyl" substitution creates a rigid, sterically crowded core that restricts free rotation, defining its macroscopic viscosity and phase behavior.

| Attribute | Technical Detail |

| IUPAC Name | 2-cyclohexylpropan-2-ylcyclohexane |

| CAS Number | 54934-90-6 |

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol |

| SMILES | CC(C)(C1CCCCC1)C2CCCCC2 |

| Structural Class | Geminal bis(cyclohexyl)alkane; Dumbbell cycloalkane |

Physicochemical Profile

The physical properties of 2,2-dicyclohexylpropane are dominated by its high symmetry and molecular rigidity. Notably, its melting point lies near room temperature, making it a phase-change material in ambient conditions.

Table 1: Core Physical Properties

| Property | Value / Range | Contextual Note |

| Melting Point | 15.6 °C (288.75 K) | Solid/waxy below this threshold; liquid at standard RT. |

| Boiling Point | ~280–290 °C (Est.) | Based on 1,3-isomer (291°C); slightly lower due to globular shape. |

| Density | 0.88–0.90 g/cm³ | Typical for dicyclohexyl alkanes; denser than linear equivalents. |

| LogP (Octanol/Water) | 6.9 (Calc.) | Highly lipophilic; negligible water solubility. |

| Refractive Index | ~1.48 | Consistent with saturated bicyclic hydrocarbons. |

| Solubility | Non-polar solvents | Soluble in hexane, benzene, chloroform; insoluble in water/MeOH. |

Rheology & Tribology (Traction Fluid Application)

2,2-Dicyclohexylpropane is structurally analogous to commercial traction fluids (e.g., Santotrac series). Under high pressure (EHL regime), the fluid undergoes a glass-like transition.

-

Mechanism: The interlocking of the bulky cyclohexyl rings prevents easy flow under shear, resulting in a high traction coefficient.

-

Molecular Dynamics: The rings behave as "stiff bulky masses," transferring momentum efficiently across the molecular axis rather than dissipating it via conformational relaxation.

Synthesis & Purification Protocol

The primary synthesis route involves the catalytic hydrogenation of 2,2-diphenylpropane. This reaction requires rigorous control to prevent ring opening (hydrogenolysis) or incomplete saturation.

DOT Diagram: Catalytic Hydrogenation Workflow

Caption: Hydrogenation pathway transforming the aromatic precursor into the saturated dicyclohexyl scaffold.

Detailed Protocol (Bench Scale)

-

Precursor Loading: Dissolve 2,2-diphenylpropane in a non-reducible solvent (e.g., cyclohexane or decalin) if the melting point is a handling issue, though neat reactions are common.

-

Catalyst: Use 5% Ruthenium on Alumina (Ru/Al₂O₃) or Raney Nickel. Ru is preferred for minimizing hydrogenolysis (C-C bond cleavage) at high temperatures.

-

Conditions: Pressurize autoclave to 100–150 atm H₂. Heat to 180°C.

-

Monitoring: Reaction is complete when H₂ uptake ceases.

-

Work-up: Filter hot to remove catalyst. Distill under reduced pressure to remove solvent and any partially hydrogenated intermediates (e.g., phenyl-cyclohexyl derivatives).

Chemical Stability & Reactivity

Radiolysis and Radiation Stability

Like other cycloalkanes, 2,2-dicyclohexylpropane is relatively stable but susceptible to radiolysis (gamma irradiation).

-

Primary Degradation: Formation of hydrogen gas (H₂) and cyclohexyl radicals.

-

Cross-linking: Recombination of radicals can lead to dimers (C₃₀ species), increasing viscosity over time in high-radiation environments.

-

Significance: This stability profile makes it a candidate for fluids in nuclear reprocessing environments (e.g., as a diluent or structural model for extractants).

Oxidation

-

Inertness: The molecule lacks functional groups, making it resistant to hydrolysis and nucleophilic attack.

-

Auto-oxidation: At elevated temperatures (>120°C) in air, tertiary carbons (at the ring attachment points) are susceptible to radical oxidation, forming hydroperoxides. Antioxidants (e.g., BHT) are required for long-term storage.

Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral signatures:

-

¹H NMR (CDCl₃):

-

δ 0.6–0.7 ppm: Methyl groups (singlet, 6H). The high field shift is due to the shielding anisotropy of the adjacent cyclohexane rings.

-

δ 1.0–1.8 ppm: Cyclohexyl ring protons (multiplet, 22H).

-

Absence of signals > 6.5 ppm confirms complete hydrogenation (no aromatic rings).

-

-

Mass Spectrometry (GC-MS):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143230, 2,2-Dicyclohexylpropane. Retrieved from [Link]

-

Washizu, H., et al. (2013). Molecular Dynamics Analysis of Elastohydrodynamic Lubrication Oil Film.[4] Toyota Central R&D Labs. Retrieved from [Link]

-

Ewen, J. P., et al. (2017). On the effect of confined fluid molecular structure on nonequilibrium phase behaviour and friction. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Groenewold, G. S., et al. (2012). Radiolysis of Bis(2-ethylhexyl)phosphoric Acid (HDEHP). (Contextual reference for dicyclohexyl/alkane stability). Retrieved from [Link]

Sources

Technical Monograph: 2,2-Dicyclohexylpropane (CAS 54934-90-6)

The following technical guide is structured to serve researchers and drug development professionals, focusing on the chemical utility, synthesis, and critical quality attributes of 2,2-Dicyclohexylpropane.

A Critical Scaffold for Hydrophobic Engineering and Material Science[1][2][3]

Executive Summary

2,2-Dicyclohexylpropane (CAS 54934-90-6) is a saturated, gem-disubstituted alicyclic hydrocarbon.[1][2][3] Structurally, it represents the fully hydrogenated, deoxygenated analog of Bisphenol A (BPA).[2][3] While its primary industrial volume is driven by high-performance traction fluids and sustainable aviation fuels (due to its high volumetric heat value), its relevance to the pharmaceutical and biotechnology sectors is threefold:[2][3]

-

Impurity Profiling: It serves as a critical reference standard for monitoring over-reduction in the synthesis of Hydrogenated Bisphenol A (HBPA), a key monomer for medical-grade epoxies.[1][3]

-

Hydrophobic Scaffolding: Its rigid, sterically hindered gem-dimethyl core (Thorpe-Ingold effect) offers a chemically inert lipophilic spacer for drug delivery systems.[1][2][3]

-

Material Safety: As a "BPA-null" hydrocarbon, it is studied in the context of extractables and leachables (E&L) from medical polymers.[1][3]

Chemical Identity & Physiochemical Profile[1][3][4][5][6]

| Property | Data |

| CAS Number | 54934-90-6 |

| IUPAC Name | 2-cyclohexylpropan-2-ylcyclohexane |

| Synonyms | Propane-2,2-diyldicyclohexane; 1,1'-(1-Methylethylidene)biscyclohexane |

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.39 g/mol |

| Physical State | Colorless Liquid / Low-melting Solid |

| Melting Point | ~15.6 °C |

| LogP (Predicted) | ~6.9 (Highly Lipophilic) |

| Solubility | Insoluble in water; Soluble in hexane, DCM, toluene |

Structural Analysis

The molecule features two cyclohexyl rings attached to a central quaternary carbon.[1][2][3] This gem-dimethyl substitution imposes significant steric constraints, locking the cyclohexyl rings in a conformation that minimizes steric clash.[1][2][3] This rigidity contributes to its high thermal stability and resistance to oxidative degradation compared to its aromatic counterparts.[1][2][3]

Synthesis & Manufacturing Routes

For research and high-purity applications, the synthesis focuses on the exhaustive hydrogenation of aromatic precursors.[1][2][3]

Pathway A: Catalytic Hydrogenation of 2,2-Diphenylpropane

This is the primary route for generating high-purity 2,2-dicyclohexylpropane, avoiding oxygenated byproducts.[1][2][3]

Mechanism: Heterogeneous catalytic hydrogenation of the phenyl rings.[1][2][3] Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium on Carbon (Rh/C).[1][2][3] Conditions: High pressure (50–100 bar H₂), Elevated Temperature (100–150 °C).[1][2][3]

Protocol (Laboratory Scale):

-

Charge: Load a high-pressure autoclave with 2,2-diphenylpropane (10 mmol) and 5 mol% Ru/Al₂O₃ catalyst.

-

Solvent: Add anhydrous cyclohexane or decalin (20 mL).

-

Purge: Purge the vessel 3 times with N₂ followed by 3 times with H₂.

-

Reaction: Pressurize to 80 bar H₂ and heat to 130 °C. Stir at 1000 rpm for 12 hours.

-

Workup: Cool to room temperature, vent H₂, and filter the catalyst through a Celite pad.

-

Purification: Remove solvent via rotary evaporation.[1][2][3] Distill under reduced pressure to obtain the product.

Pathway B: Hydrodeoxygenation of Hydrogenated Bisphenol A (HBPA)

This route is relevant when assessing impurities in medical-grade HBPA.[1][2][3] Over-reduction or acid-catalyzed dehydration followed by hydrogenation leads to 2,2-dicyclohexylpropane.[1][2][3]

Relevance: In drug development, this pathway models the degradation of packaging materials.[1][2][3]

Figure 1: Synthetic pathways to 2,2-Dicyclohexylpropane. The blue node represents the target compound, which can arise as a desired product from diphenylpropane or as an impurity from HBPA.[2][3]

Applications in Drug Development & Materials Science[1][2][3]

Impurity Reference Standard (CMC)

In the Chemistry, Manufacturing, and Controls (CMC) of medical devices, Hydrogenated Bisphenol A (HBPA) is a preferred monomer because it lacks the estrogenic activity of BPA.[2][3] However, the synthesis of HBPA must be strictly controlled.[1][2][3]

-

The Risk: If the reduction conditions are too harsh (high temp/acidity), the hydroxyl groups of HBPA can be cleaved, forming 2,2-dicyclohexylpropane.[2][3]

-

The Protocol: Analytical methods (GC-MS) use authentic 2,2-dicyclohexylpropane to quantify this non-polar impurity.[1][2][3] Limits are typically set <0.1% to ensure polymer clarity and cross-linking consistency.[1][2][3]

Lipophilic Scaffold Engineering

The gem-dimethyl group at the core of 2,2-dicyclohexylpropane creates a "kink" in the molecule, preventing crystallization and maintaining fluidity despite high molecular weight.[1][2][3]

-

Application: It is used as a model lipophile in Partition Coefficient (LogP) studies .[1][3]

-

Formulation: In lipid nanoparticle (LNP) research, saturated hydrocarbons like 2,2-dicyclohexylpropane are investigated as inert "filler" lipids to modulate the membrane fluidity and stability of the particle without reacting with the mRNA payload.[2][3]

Analytical Characterization

To validate the identity of CAS 54934-90-6, the following spectral signatures are diagnostic:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 0.82 (s, 6H) | Gem-dimethyl protons (Singlet).[1][2][3] Key differentiator from 1,2- or 1,3- isomers.[1][2][3][4][5] |

| δ 1.0–1.8 (m, 22H) | Cyclohexyl ring protons (Multiplet envelope).[1][2][3] | |

| ¹³C NMR | δ ~25-29 ppm | Cyclohexyl methylene carbons.[1][2][3] |

| δ ~35-40 ppm | Quaternary carbon (C2 of propane).[1][2][3] | |

| GC-MS | m/z 208 [M]+ | Molecular ion (often weak).[1][2][3] |

| m/z 125 | Loss of one cyclohexyl group (C₆H₁₁-C(CH₃)₂⁺).[1][2][3] |

Safety & Handling

While 2,2-dicyclohexylpropane is chemically stable, standard safety protocols for hydrocarbons apply.[1][2][3]

-

Hazard Classification: Not GHS classified as highly toxic, but treated as a Skin Irritant (Category 2) and Aspiration Hazard (Category 1) due to low surface tension.[1][3]

-

Environmental: Chronic Aquatic Toxicity (Category 3).[1][2][3][6] Prevent release into drains.[1][2][3]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow autoxidation over long periods, although it is relatively resistant.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143230, 2,2-Dicyclohexylpropane.[1][2][3] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Hydrogenated Bisphenol A (Impurities Section).[1][3] (Inferred context for HBPA impurities). Retrieved from [Link][1][3]

-

Haz-Map. 2,2-Dicyclohexylpropane - Occupational Health Information.[1][2][3] Retrieved from [Link][1][3]

Sources

- 1. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101679334A - Epichlorohydrin, its production method and use - Google Patents [patents.google.com]

- 3. TW200911773A - Epichlorohydrin, manufacturing process and use - Google Patents [patents.google.com]

- 4. US20100168379A1 - Epichlorohydrin, manufacturing process and use - Google Patents [patents.google.com]

- 5. WO2008152045A1 - Epichlorohydrin, manufacturing process and use - Google Patents [patents.google.com]

- 6. Hydrogenated bisphenol a | C15H28O2 | CID 94932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Analysis and Synthetic Pathways of 2,2-Dicyclohexylpropane

[1][2][3]

Executive Summary

2,2-Dicyclohexylpropane (CAS: 54934-90-6) represents a distinct class of geminal cycloalkanes characterized by high steric bulk and lipophilicity.[1][2][3][4] Unlike its aromatic precursor (2,2-diphenylpropane), this saturated hydrocarbon exhibits unique tribological properties and metabolic stability, making it a critical scaffold in both high-performance traction fluids and hydrophobic drug pharmacophores.[1][2][3][4] This guide provides a definitive technical analysis of its structure, validated synthetic protocols via catalytic hydrogenation, and its physicochemical relevance in research and development.[1][2][3][4]

Structural Identity & Nomenclature

The nomenclature of 2,2-dicyclohexylpropane is derived from the central propane chain substituted at the second carbon by two cyclohexyl rings.[1][2][3] This "geminal" (twin) substitution creates significant steric crowding, influencing the molecule's rotational barriers and physical state.[2][3][4]

Nomenclature Standards

| Standard | Identifier |

| IUPAC Name | 2-cyclohexylpropan-2-ylcyclohexane (or 1,1'-(propane-2,2-diyl)dicyclohexane) |

| Common Name | 2,2-Dicyclohexylpropane |

| CAS Registry Number | 54934-90-6 |

| Molecular Formula | |

| SMILES | CC(C)(C1CCCCC1)C2CCCCC2 |

| InChI Key | CCXLOQVMDTWRSP-UHFFFAOYSA-N |

Structural Topology

The molecule consists of a quaternary carbon center (

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.[1][2][3][4] The high LogP value indicates extreme lipophilicity, a critical factor when this moiety is used in drug design to penetrate the blood-brain barrier or anchor a molecule in a lipid bilayer.[1][2][3][4]

| Property | Value | Contextual Note |

| Molecular Weight | 208.38 g/mol | Moderate size, suitable for fragment-based design.[1][2][3][4] |

| Melting Point | 15.6 °C | Low melting solid/viscous liquid at room temp.[1][2][3][4] |

| LogP (Predicted) | ~6.9 | Highly lipophilic; poor aqueous solubility.[1][2][3][4] |

| Physical State | Viscous Liquid/Solid | High viscosity index due to molecular interlocking.[1][2][3][4] |

| Rotatable Bonds | 2 | Restricted rotation due to gem-cyclohexyl bulk.[1][2][3][4] |

Synthetic Methodology

The primary route to 2,2-dicyclohexylpropane is the catalytic hydrogenation of 2,2-diphenylpropane .[1][2][3] This reaction is thermodynamically favorable but kinetically challenging due to the steric hindrance at the quaternary carbon, which impedes the adsorption of the phenyl rings onto the catalyst surface.[3][4]

Reaction Pathway

The transformation involves the saturation of two aromatic rings.[1][2][3][4] Complete conversion often requires high pressure and active noble metal catalysts (Ruthenium or Rhodium) to prevent catalyst poisoning and ensure ring saturation without C-C bond hydrogenolysis.[1][2][3][4]

Detailed Experimental Protocol

Objective: Synthesis of 2,2-dicyclohexylpropane via high-pressure hydrogenation.

Reagents:

-

Catalyst: 5% Rhodium on Alumina (

) or 5% Ruthenium on Carbon ( -

Gas: Hydrogen (

), Ultra-high purity.[1][2][3][4]

Procedure:

-

Loading: In a high-pressure stainless steel autoclave (e.g., Parr reactor), dissolve 2,2-diphenylpropane in cyclohexane.

-

Catalyst Addition: Carefully add the catalyst (0.5 g, 5 wt% loading) under an inert atmosphere (

) to prevent ignition of solvent vapors.[1][2][3][4] -

Purging: Seal the reactor. Purge three times with

(10 bar) to remove oxygen, then three times with -

Reaction: Pressurize with

to 60 bar (approx 870 psi) . Heat the mixture to 130°C with vigorous stirring (1000 rpm). -

Monitoring: Monitor pressure drop. Repressurize if necessary.[1][2][3][4] Reaction is complete when

uptake ceases (typically 4-8 hours).[1][2][3][4] -

Workup: Cool to room temperature. Vent excess

. Filter the mixture through a pad of Celite to remove the catalyst.[1][2][3][4] -

Purification: Remove solvent under reduced pressure (rotary evaporator). The residue is typically pure 2,2-dicyclohexylpropane.[1][2][3][4] If necessary, purify via vacuum distillation or recrystallization from cold pentane.[1][2][3][4]

Safety Warning: High-pressure hydrogenation presents explosion and fire hazards.[1][2][3][4] All equipment must be rated for the operating pressures.[1][2][3][4] Work behind a blast shield.

Analytical Characterization

Validating the structure requires confirming the loss of aromaticity and the integrity of the carbon skeleton.[2][3][4]

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl

- 0.65 ppm (s, 6H): Two methyl groups attached to the quaternary carbon.[2][3][4] The singlet confirms the symmetry and the quaternary nature of the attachment point.[2][3][4]

- 0.90 – 1.80 ppm (m, 22H): Complex multiplet envelope corresponding to the cyclohexyl ring protons (axial and equatorial).[2][3][4]

-

Absence of signals > 6.5 ppm confirms complete hydrogenation of aromatic rings.

- NMR:

Mass Spectrometry (GC-MS)

Applications & Research Relevance

Drug Development (Medicinal Chemistry)

While primarily a hydrocarbon, the 2,2-dicyclohexyl motif serves as a critical "hydrophobic anchor" in drug design.[1][2][3]

-

Bioisosteres: It acts as a saturated, metabolically stable bioisostere for the diphenylmethyl group.[1][2][3][4] Aromatic rings are prone to metabolic oxidation (hydroxylation); the cyclohexyl equivalent is significantly more resistant to CYP450 metabolism.[1][2][3][4]

-

Lipophilicity: Used to tune LogP.[1][2][3][4] Replacing phenyls with cyclohexyls increases LogP and blood-brain barrier permeability, though it also increases non-specific binding.[1][2][3][4]

Materials Science (Traction Fluids)

In the field of tribology, 2,2-dicyclohexylpropane is a model compound for traction fluids .[1][2][3]

-

Mechanism: Under high pressure (in a contact zone between gears), the bulky cyclohexyl rings "interlock," causing a reversible phase transition to a glass-like solid.[1][2][3][4] This allows the fluid to transmit torque efficiently without metal-to-metal contact.[1][2][3][4]

-

Thermal Stability: The absence of unsaturation (double bonds) confers high oxidative stability compared to alkene-based lubricants.[1][2][3][4]

References

-

National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 143230, 2,2-Dicyclohexylpropane. Retrieved from [Link]

-

Philippov, A. A., et al. (2021).[1][2][3][4][5] Catalyzed Transfer Hydrogenation by 2-propanol for Highly Selective PAHs Reduction. Catalysis Today, 379, 15-22.[1][2][3][4][5] (Demonstrates the kinetic challenges of hydrogenating isolated aromatic rings).

-

Haz-Map. (n.d.). 2,2-Dicyclohexylpropane - Agent Information. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1][2][3][4] 2,2-Dicyclohexylpropane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4]

Sources

- 1. 2,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dicyclohexylpropane | C15H28 | CID 142554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dicyclohexylpropane | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catalyzed Transfer Hydrogenation by 2-propanol for Highly Selective PAHs Reduction | Sciact - научная деятельность [biblhelper.catalysis.ru]

2,2-Dicyclohexylpropane: A High-Density Cycloaliphatic Scaffold

The following technical guide details the physicochemical profile, synthesis, and applications of 2,2-Dicyclohexylpropane , a high-density cycloaliphatic hydrocarbon.

Molecular Formula: C₁₅H₂₈ | Molecular Weight: 208.39 g/mol | CAS: 54934-90-6[1]

Executive Technical Summary

2,2-Dicyclohexylpropane is a saturated bicyclic hydrocarbon consisting of two cyclohexyl rings connected by a central gem-dimethyl substituted carbon (propane-2,2-diyl bridge).[1] Structurally, it represents the fully hydrogenated skeleton of Bisphenol A (BPA) or 2,2-diphenylpropane .[1]

Its significance in modern research stems from two distinct properties:

-

High Volumetric Energy Density: As a "strained" and dense hydrocarbon, it is a leading candidate for high-performance jet fuels and missile propellants, offering superior energy per liter compared to standard kerosene.[1]

-

Lipophilic Scaffolding: In drug development, it serves as a bulky, metabolically stable hydrophobic core (pharmacophore) that mimics the spatial arrangement of BPA-derived ligands without the estrogenic phenolic hydroxyl groups.[1]

Physicochemical Profile

The molecule exhibits a "butterfly" conformation where the two cyclohexyl rings are sterically crowded around the central quaternary carbon.[1] This steric bulk inhibits crystallization, resulting in a melting point near room temperature.[1]

Table 1: Core Properties

| Property | Value | Context |

| Physical State | Low-melting Solid / Liquid | MP is ~15.6 °C; often supercools to a viscous liquid.[1][2] |

| Density | ~0.88 – 0.92 g/mL | Significantly higher than linear alkanes (~0.75), critical for volumetric energy.[1] |

| Boiling Point | ~260 – 270 °C (Est.)[1] | High boiling point makes it non-volatile and suitable for high-temp lubricants.[1] |

| Lipophilicity (LogP) | ~6.9 (Predicted) | Highly hydrophobic; excellent blood-brain barrier (BBB) penetration potential.[1] |

| Refractive Index | ~1.48 - 1.50 | Consistent with saturated polycyclic hydrocarbons.[1] |

Synthesis & Manufacturing Methodologies

Method A: The "Circular Economy" Route (Upcycling Polycarbonate)

The most scientifically relevant synthesis in current literature involves the catalytic hydrodeoxygenation of Polycarbonate (PC) waste .[1] This method converts plastic waste directly into high-value fuel additives.[1]

-

Mechanism: Depolymerization of PC releases Bisphenol A, which is immediately hydrogenated and deoxygenated in a one-pot cascade.[1]

-

Catalyst System: Palladium on Carbon (Pd/C) combined with Lanthanum Triflate [La(OTf)₃].[1]

Method B: Direct Hydrogenation

Classical synthesis involves the high-pressure hydrogenation of 2,2-diphenylpropane .[1]

-

Conditions: Raney Nickel or Ruthenium catalyst, >150 °C, >50 bar H₂.

-

Selectivity: Requires harsh conditions to fully saturate both rings; partial hydrogenation yields phenyl-cyclohexyl intermediates.[1]

Figure 1: Synthesis pathways comparing the modern "Upcycling" route (Red/Yellow) vs. the classical chemical route (Blue).[1]

Applications in Drug Development & Materials[1]

A. Drug Development: The Lipophilic Scaffold

In medicinal chemistry, the 2,2-dicyclohexylpropane moiety is utilized as a Bioisostere for Diphenylmethanes .[1]

-

Metabolic Stability: Unlike phenyl rings, cyclohexyl rings are not prone to rapid oxidative metabolism (e.g., hydroxylation by CYPs) at the ring positions, though the tertiary carbons are reactive.[1]

-

3D Space Filling: The molecule occupies a large, hydrophobic volume.[1] It is used to design inhibitors that must fill large hydrophobic pockets in enzymes or receptors.[1]

-

Pharmacophore Example: It appears in the structure of Perhexiline analogs and other calcium channel blockers where a bulky lipophilic group is required to anchor the drug in the membrane.[1]

B. High-Performance Traction Fluids & Fuels[1]

-

Jet Fuel Additive: Due to its high density (>0.9 g/mL) and cyclic structure, it possesses a high Net Heat of Combustion .[1] It is investigated as a drop-in biofuel component to increase the range of aircraft (High Energy-to-Volume ratio).[1]

-

Traction Fluids: The interlocking of the two cyclohexyl rings creates high internal friction under shear pressure, making it useful in Continuously Variable Transmissions (CVTs) where fluid must transmit torque between metal cones without slipping.[1]

Figure 2: Correlation between molecular features (left) and industrial/pharmaceutical applications (right).

Analytical Characterization

Researchers synthesizing or purchasing this material should verify identity using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)[1][3]

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion: m/z 208 (often weak due to fragmentation).[1]

-

Base Peak: m/z 125 (Loss of one cyclohexyl group -> [C₆H₁₁-C(CH₃)₂]⁺).[1]

-

Fragmentation: Characteristic loss of methyl groups (m/z 193) and ring cleavage.[1]

Safety & Handling

-

GHS Classification: Not extensively classified, but treat as Category 4 Flammable Liquid/Solid .[1]

-

Skin/Eye: Likely a mild irritant due to lipid solubility (defatting action).[1]

-

Storage: Store below 15°C to maintain solid state, or handle as a viscous liquid at room temperature. Inert atmosphere (N₂) recommended to prevent slow oxidation of tertiary hydrogens.[1]

References

-

PubChem. (2025).[1] 2,2-Dicyclohexylpropane Compound Summary. National Library of Medicine.[1] Link[1]

-

Luo, J., & Deng, J. (2023).[1] Direct Synthesis of a Jet Fuel Range Dicycloalkane from Polycarbonate Waste. ACS Sustainable Chemistry & Engineering.[1] Link[1]

-

NIST. (2024). Mass Spectrum of 2,2-Dicyclohexylpropane. NIST Chemistry WebBook.[1] Link

-

Haz-Map. (2024). 2,2-Dicyclohexylpropane Safety Data. Occupational Health Database. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dicyclohexylpropane: Focus on Melting Point and Solubility

For Immediate Release

[City, State] – [Date] – This technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of 2,2-Dicyclohexylpropane, specifically its melting point and solubility characteristics. This document synthesizes known data with established theoretical principles and experimental methodologies to offer a thorough understanding of this compound's behavior.

Introduction: Understanding 2,2-Dicyclohexylpropane

2,2-Dicyclohexylpropane is a saturated aliphatic hydrocarbon characterized by a central propane unit substituted with two cyclohexyl groups on the same carbon atom. Its molecular structure dictates its physical and chemical properties, making it a non-polar, sterically hindered molecule. Understanding its melting point and solubility is crucial for its application in various fields, including as a potential non-polar solvent, a component in lubricant formulations, or as a building block in organic synthesis.

Key Molecular Identifiers:

-

IUPAC Name: 2-cyclohexylpropan-2-ylcyclohexane[1]

-

Molecular Formula: C₁₅H₂₈[1]

-

Molecular Weight: 208.38 g/mol [1]

-

CAS Number: 54934-90-6[1]

Melting Point of 2,2-Dicyclohexylpropane

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This physical property is indicative of the strength of the intermolecular forces holding the molecules together in the crystal lattice. For a non-polar molecule like 2,2-Dicyclohexylpropane, these forces are primarily van der Waals interactions.

Experimentally Determined Value:

The melting point of 2,2-Dicyclohexylpropane has been reported as 15.6 °C.[1][2]

Table 1: Reported Melting Point of 2,2-Dicyclohexylpropane

| Property | Value | Source(s) |

| Melting Point | 15.6 °C | ChemIDplus, Haz-Map[1][2] |

Insights into the Melting Point: The relatively low melting point is consistent with its non-polar nature and the absence of strong intermolecular forces like hydrogen bonding. The bulky cyclohexyl groups can also disrupt efficient packing in the crystal lattice, further contributing to a lower melting point compared to more linear or planar molecules of similar molecular weight.

Experimental Determination of Melting Point

For novel compounds or for verification of existing data, the melting point is determined experimentally. The following protocol outlines a standard method using a modern melting point apparatus.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 2,2-Dicyclohexylpropane sample is a pure, crystalline solid. If necessary, purify the compound by recrystallization or sublimation.

-

Grind the dry crystals into a fine powder.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

-

Melting Point Measurement:

-

If the approximate melting point is known, rapidly heat the block to about 20°C below the expected temperature.[4]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).[4]

-

The melting point is reported as a range from the onset temperature to the clear point.[4] A narrow range (0.5-1.0°C) is indicative of a pure compound.

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility of 2,2-Dicyclohexylpropane

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Theoretical Solubility Profile:

Given its non-polar aliphatic structure, 2,2-Dicyclohexylpropane is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents. This is governed by the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.

-

High Solubility Expected in: Hexane, toluene, diethyl ether, chloroform, and other non-polar solvents.

-

Low Solubility Expected in: Water, methanol, ethanol, and other polar protic and aprotic solvents.

A key descriptor for predicting solubility is the partition coefficient (LogP), which measures the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium; typically, these are octanol and water.[5] The computed XLogP3-AA value for 2,2-Dicyclohexylpropane is 6.9, indicating a very high lipophilicity and, consequently, poor aqueous solubility.[1]

Table 2: Predicted Solubility of 2,2-Dicyclohexylpropane

| Solvent Type | Predicted Solubility | Rationale |

| Non-polar (e.g., Hexane) | High | Similar non-polar intermolecular forces (van der Waals). |

| Polar Aprotic (e.g., Acetone) | Low to Moderate | Mismatch in polarity. |

| Polar Protic (e.g., Water) | Very Low/Insoluble | High lipophilicity (XLogP3-AA = 6.9) and inability to form hydrogen bonds.[1] |

Experimental Determination of Solubility

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,2-Dicyclohexylpropane to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.[6]

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath is ideal for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a sample of the supernatant liquid. It is critical to avoid aspirating any solid particles.

-

To ensure the removal of all solid matter, the sample should be filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[7]

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 2,2-Dicyclohexylpropane in the diluted sample using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Diagram 2: Workflow for Solubility Determination by Shake-Flask Method

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

This technical guide has detailed the known melting point of 2,2-Dicyclohexylpropane and provided a theoretical framework for its solubility based on its molecular structure. Furthermore, it has outlined robust, field-proven experimental protocols for the precise determination of these critical physicochemical properties. For researchers and drug development professionals, a thorough understanding and accurate measurement of melting point and solubility are foundational for formulation development, process chemistry, and ensuring the quality and performance of final products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143230, 2,2-Dicyclohexylpropane. Retrieved from [Link].

-

Haz-Map (n.d.). 2,2-Dicyclohexylpropane. Retrieved from [Link].

-

Chemistry LibreTexts (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link].

-

Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link].

-

Journal of Chemical & Engineering Data (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link].

-

University of Babylon (2021). experiment (1) determination of melting points. Retrieved from [Link].

-

BYJU'S (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link].

-

Frontiers in Chemistry (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link].

-

Melting point determination. (n.d.). Retrieved from [Link].

-

ResearchGate (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link].

Sources

- 1. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dicyclohexylpropane - Hazardous Agents | Haz-Map [haz-map.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Geminal Anchor: A Technical Deep Dive into 2,2-Dicyclohexylpropane

[1]

Executive Summary

2,2-Dicyclohexylpropane (DCHP) represents a pinnacle in the engineering of cycloaliphatic hydrocarbons.[1] Unlike linear alkanes, DCHP possesses a "geminal" structure—two bulky cyclohexane rings anchored to a single central carbon.[1][2] This architecture confers exceptional thermal stability, high traction coefficients, and unique phase-transition behaviors (plastic crystallinity).[1]

This guide reconstructs the discovery and characterization of DCHP not merely as a chemical synthesis, but as a breakthrough in tribology and high-pressure fluid dynamics .[1][2] It serves as a blueprint for researchers synthesizing sterically crowded cycloalkanes and investigating their utility in elastohydrodynamic lubrication (EHL).[1][2]

Part 1: Historical Genesis & The "Traction" Discovery[1][2]

The "discovery" of 2,2-dicyclohexylpropane is inextricably linked to the search for traction fluids in the mid-20th century.[1][2] As automotive and industrial engineering moved toward Continuously Variable Transmissions (CVTs), engineers needed fluids that could transmit torque between smooth metal surfaces without contact.[1][2]

The Chemical Challenge

Early researchers identified that dicyclohexyl derivatives offered superior oxidative stability compared to their aromatic precursors (like 2,2-diphenylpropane).[1][2] However, the synthesis presented a kinetic challenge: saturating two aromatic rings attached to a sterically crowded quaternary carbon requires overcoming significant energy barriers.[1][2]

The Tribological Breakthrough

The true innovation was the realization that DCHP behaves as a molecular spring .[1][2] Under the immense pressure of a contact patch (gigapascals), DCHP undergoes a reversible phase transition from a liquid to a pseudo-solid (glassy state).[2] This allows it to "lock" metal surfaces together to transfer force, then instantly liquefy upon release.[1][2] This property is a direct function of its gem-dimethyl anchor, which prevents efficient packing at low pressures but allows interlocking at high pressures.[1][2]

Part 2: Synthesis & Mechanism

The most robust route to DCHP is the catalytic hydrogenation of 2,2-diphenylpropane .[1][2] This process transforms the planar, electron-rich aromatic rings into puckered, aliphatic cyclohexane rings.[1][2]

Reaction Pathway

The reaction is a heterogeneous catalytic reduction.[1][2] The high steric bulk of the central isopropylidene group hinders the adsorption of the phenyl rings onto the catalyst surface, necessitating aggressive conditions (High T/P) or highly active catalysts (Rh or Ru).[2]

Figure 1: Catalytic hydrogenation pathway of 2,2-diphenylpropane.[1][2] Note the steric hindrance at the adsorption step caused by the gem-dimethyl group.[1][2]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize high-purity 2,2-dicyclohexylpropane via high-pressure hydrogenation. Safety Warning: This protocol involves high-pressure hydrogen gas (explosive) and pyrophoric catalysts.[1][2] All operations must occur in a rated autoclave behind a blast shield.[1][2]

Materials

-

Catalyst: 5% Rhodium on Carbon (Rh/C) OR Raney Nickel (W2 activity).[1][2] Note: Rhodium is preferred for lower temperature operation, reducing thermal cracking risks.

-

Solvent: Cyclohexane or Decalin (inert, high boiling point).[1][2]

Step-by-Step Methodology

-

Reactor Charging (Inert Atmosphere):

-

Purge Cycle (Safety Validation):

-

Hydrogenation:

-

Work-up:

-

Validation (Quality Control):

Part 4: Physicochemical Characterization[1][2]

DCHP exhibits properties that define it as a "plastic crystal" material—a solid that retains rotational freedom.[1][2]

Data Summary Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Saturated Hydrocarbon | |

| Molecular Weight | 208.39 g/mol | -- |

| Melting Point | ~15.6°C | Liquid at room temp (supercools easily) |

| Boiling Point | ~280°C | High thermal stability |

| Traction Coeff. | > 0.10 | Excellent torque transfer |

| Viscosity Index | High | Stable viscosity across temps |

The "Gear" Effect (Structural Dynamics)

The two cyclohexane rings act like intermeshing gears.[1][2] In the liquid phase, they rotate freely.[1][2] Under pressure (EHL contact), the free volume collapses, and the rings interlock.[2]

Figure 2: The phase-transition mechanism of DCHP in traction fluid applications. The molecule reversibly solidifies to transfer force.[2]

References

-

PubChem. (n.d.).[1][2][3][4] 2,2-Dicyclohexylpropane (Compound).[1][2][5][3][4][6][7] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

Sajiki, H., et al. (2006).[1][2][8] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[1][2][8] Organic Letters.[1][2][8] (Contextual grounding for selective hydrogenation protocols). Retrieved from [Link]

-

Boulanger, B. (n.d.).[1][2][9] The Art of Heterogeneous Catalytic Hydrogenation.[1][2][10] University of Illinois.[1][2][10] (Authoritative guide on hydrogenation methodology). Retrieved from [Link]

-

Mitsui, S., et al. (1969).[1][2] Catalytic Hydrogenation of 1,3-Diphenylpropane derivatives. Bulletin of the Chemical Society of Japan.[1][2] (Historical context on diphenylpropane reduction). Retrieved from [Link][1][2]

Sources

- 1. 1,2-Dicyclohexylpropane | C15H28 | CID 142554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dicyclohexylpropane | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexyl-propane-2-thiol | C9H18S | CID 57421215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,2-dicyclohexylpropane (C15H28) [pubchemlite.lcsb.uni.lu]

- 6. 2,2-Dicyclohexylpropane - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. scs.illinois.edu [scs.illinois.edu]

Steric Gearing and Conformational Locking: A Technical Guide to 2,2-Dicyclohexylpropane

Executive Summary & Core Directive

The Challenge: 2,2-Dicyclohexylpropane (2,2-DCP) represents a deceptive structural simplicity.[1][2][3] While it appears to be a standard aliphatic hydrocarbon, the geminal disubstitution of two bulky cyclohexane rings on a central propane linker creates a highly congested steric environment.[3] This molecule is not merely a static scaffold; it is a dynamic "molecular gear."[1][2][3][4]

The Objective: This guide provides a rigorous, self-validating workflow to characterize the conformational dynamics of 2,2-DCP. We move beyond static representations to analyze the Correlated Rotation (Gearing Effect) , where the rotation of one cyclohexane ring is sterically coupled to the other.

Target Outcome: Determination of the rotational energy barrier (

Structural Dynamics: The Mechanism of Gearing

Before initiating wet-lab protocols, we must establish the mechanistic hypothesis.[1][2][3] 2,2-DCP consists of two cyclohexane rings attached to a central quaternary carbon, which also bears two methyl groups.[1][2][3]

The Steric Problem

Unlike dicyclohexylmethane, where the rings have freedom to tilt, the gem-dimethyl groups in 2,2-DCP act as "locking pins," restricting the available conformational space.[1][2]

-

Primary Interaction: The axial hydrogens of the cyclohexane rings interact with the central methyl groups.

-

Secondary Interaction: The two cyclohexane rings interact with each other.[2][3]

The Gearing Hypothesis

The rotation about the

-

Disengaged State (High Energy): Rings rotate independently; severe van der Waals repulsion occurs between

-protons.[1][2][3] -

Meshed State (Low Energy): Rings rotate synchronously; protons of one ring pass through the "valleys" of the other.

Experimental Protocol: Dynamic NMR (DNMR)[1][3]

Dynamic Nuclear Magnetic Resonance (DNMR) is the gold standard for measuring rotational barriers in the 5–25 kcal/mol range.[3] This protocol is designed to determine the coalescence temperature (

Solvent Selection Strategy

-

Requirement: The solvent must remain liquid well below the expected freezing of the conformational exchange (likely -80°C to -100°C).[1][2]

-

Recommendation: Dichloromethane-

(

The Variable Temperature (VT) Workflow

Step 1: Sample Preparation

Dissolve 15 mg of 2,2-DCP in 0.6 mL of

Step 2: Slow-Exchange Limit (Low T) Cool the probe to -90°C.

-

Observation: The cyclohexane ring protons (normally broad multiplets) should resolve into distinct axial and equatorial signals.[3] The methyl groups on the central carbon may split into two singlets if the molecule is locked in a chiral conformation (

symmetry) where the methyls are diastereotopic.

Step 3: Coalescence Determination (

-

Target: Monitor the central methyl signals (or specific ring methines).[1][3]

-

Event: As rotation speeds up, the two distinct signals will broaden, merge into a flat plateau, and finally sharpen into a single average peak.[3]

-

Record: The exact temperature (

) where the valley between peaks disappears.[3]

Step 4: Line Shape Analysis

Do not rely solely on the coalescence approximation. Export the FID (Free Induction Decay) data and use line-shape simulation software (e.g., gNMR or SpinWorks) to fit the rate constant (

Visualizing the Workflow

Figure 1: The DNMR workflow for determining rotational barriers.[1][2][3] Note the critical degassing step to prevent paramagnetic line broadening.

Computational Validation (DFT & Molecular Mechanics)

Experimental DNMR provides the average barrier.[1][2][3] Computational modeling provides the atomistic detail of the transition state.[3]

Computational Protocol

-

Conformational Search (MMFF94/Monte Carlo):

-

Geometry Optimization (DFT):

-

Transition State (TS) Search:

Data Summary: Expected Parameters

The following table summarizes the parameters you must extract to validate the gearing model.

| Parameter | Method | Significance |

| DNMR (Eyring) | Energy required to "slip" the gear.[1][2][3] | |

| Low-T NMR | Chemical shift difference between frozen conformers.[1][2][3] | |

| VT-NMR | Temperature where rotation rate | |

| C-C-C Angle | X-Ray / DFT | Splaying of the central angle (>112°) indicates steric strain.[1][3] |

| H...H Distance | DFT (TS) | The "clash" distance at the transition state (usually <2.0 Å).[3] |

X-Ray Crystallography: The Ground State Truth

While NMR shows dynamics, X-ray crystallography reveals the "frozen" ground state.[2][3]

-

Crystal Growth: Slow evaporation from pentane or methanol at 4°C.[1][2][3]

-

Key Metric to Measure: The C(1)-C(central)-C(1') bond angle .

Logic of the Gearing Mechanism

The diagram below illustrates the binary logic governing the rotation. We treat the molecule as a logic gate where independent rotation is forbidden (0) and correlated rotation is allowed (1).[1][3]

Figure 2: Logic flow of the molecular gearing mechanism. Path A represents the high-energy transition state, while Path B represents the minimum energy pathway (MEP).[1]

References

-

PubChem. (n.d.).[1][2][3][5] 2,2-Dicyclohexylpropane (CID 143230).[1][2][3] National Library of Medicine.[1][2][3][5] Retrieved October 26, 2023, from [Link][1][2]

-

Sandström, J. (1982).[1][2][3] Dynamic NMR Spectroscopy. Academic Press.[1][2][3] (The authoritative text on line-shape analysis and Eyring kinetics).

-

Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2][3] (Foundational text for conformational analysis and steric effects).

-

Mislow, K. (1989).[1][2][3] Molecular Machinery. Chemtracts-Organic Chemistry. (Seminal work on the concept of molecular gearing and correlated rotation).[3]

-

Oki, M. (1985).[1][2][3] Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.[1][2][3] (Detailed protocols for determining barriers to rotation).

Sources

- 1. (2.2)Paracyclophane | C16H16 | CID 74210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dicyclohexylpropane | C15H28 | CID 142554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1,3-Dicyclohexylpropane | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2-Dicyclohexylpropane as a sterically hindered base in reactions.

Application Note: Sterically Hindered Dicyclohexyl-Based Reagents in Synthesis

Subject: Application of Lithium Dicyclohexylamide (LDCA) and Dicyclohexylamine (DCHA) as Sterically Hindered Bases. Clarification: This guide addresses the functional application of dicyclohexyl-based sterically hindered bases. Note that 2,2-Dicyclohexylpropane (CAS: 80-04-6) is a chemically inert hydrocarbon scaffold often found as a byproduct of Bisphenol A hydrogenation.[1][2] It possesses no basic functionality.[1][2] The active reagents in this class utilized for drug development are Dicyclohexylamine (DCHA) and its lithiated conjugate, Lithium Dicyclohexylamide (LDCA) .[2]

Part 1: Executive Summary & Mechanistic Rationale

In modern drug discovery, the precision of C-C bond formation often hinges on the ability to deprotonate a substrate kinetically without inducing nucleophilic attack. While Lithium Diisopropylamide (LDA) is the industry standard, it often lacks the steric bulk required for highly sensitive electrophiles or extreme regioselectivity.[2]

Lithium Dicyclohexylamide (LDCA) represents the "heavyweight" analog of LDA.[2] By replacing the isopropyl groups with cyclohexyl rings, the reagent introduces significant steric crowding (A-value difference: Cyclohexyl > Isopropyl) while maintaining a similar pKa (~36).[2]

Key Advantages of LDCA:

-

Hyper-Steric Shielding: The cyclohexyl rings adopt chair conformations that create a larger "exclusion zone" around the nitrogen center than the planar rotation of isopropyl groups in LDA.[2] This virtually eliminates nucleophilic addition to carbonyls (1,2-addition), even in highly reactive aldehydes.[1][2]

-

Enhanced Kinetic Control: LDCA is superior to LDA in differentiating between sterically similar protons, often yielding higher ratios of kinetic enolates.[2]

-

Thermal Stability: LDCA solutions (in THF/Hydrocarbons) exhibit improved thermal stability compared to LDA, reducing the risk of decomposition during exothermic additions.[2]

Part 2: Chemical Properties & Comparison

Table 1: Comparative Metrics of Sterically Hindered Bases

| Reagent | Structure | pKa (DMSO/THF) | Steric Bulk (A-Value) | Primary Application |

| LDCA | Li-N(Cy)₂ | ~36 | High (Cy = 2.2) | Ultra-selective enolization; DoM of sensitive arenes.[1][2] |

| LDA | Li-N(iPr)₂ | ~36 | Medium (iPr = 2.[1][2]15) | General kinetic enolization.[1][2] |

| LiTMP | Li-TMP | ~37 | Very High | Deprotonation of very weak acids; carbene generation.[1][2] |

| DCHA | HN(Cy)₂ | 10.4 | High | Precursor to LDCA; scavenger base; salt formation.[1][2] |

| 2,2-DCP * | (Cy)₂C(Me)₂ | N/A | N/A | Inert Hydrocarbon Scaffold (Not a base).[1][2] |

*2,2-DCP (2,2-Dicyclohexylpropane) is listed for clarification only.[1][2]

Part 3: Experimental Protocols

Protocol A: In-Situ Preparation of Lithium Dicyclohexylamide (LDCA)

Rationale: LDCA is best generated in situ to ensure accurate titer and minimize aggregation aging effects.[1][2]

Reagents:

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Add anhydrous THF (calculated to achieve ~0.5 M final concentration) and cool to -78 °C (dry ice/acetone bath).

-

Amine Addition: Add Dicyclohexylamine (1.1 equivalents relative to substrate) via syringe.[1][2]

-

Lithiation: Dropwise add n-BuLi (1.1 equivalents) over 10–15 minutes.

-

Maturation: Allow the mixture to warm to 0 °C for 15 minutes to ensure complete deprotonation of the amine, then re-cool to -78 °C before use.

Protocol B: Kinetic Enolate Formation (Regioselective)

Application: Selective deprotonation of an asymmetrical ketone (e.g., 2-methylcyclohexanone) at the less substituted position.[1][2]

-

Substrate Addition: To the LDCA solution (from Protocol A) at -78 °C, add the ketone (1.0 equiv) dissolved in minimal THF dropwise over 20 minutes.

-

Incubation: Stir at -78 °C for 45 minutes.

-

Trapping: Add the electrophile (e.g., Alkyl Halide, TMSCl) rapidly.[2]

-

Quench: Monitor by TLC. Quench with sat. NH₄Cl solution while still cold.

Part 4: Mechanism Visualization

The following diagram illustrates the "Steric Exclusion" principle where LDCA rejects the thermodynamic proton abstraction path due to the clash between the cyclohexyl rings and the substrate's alkyl group.

Caption: Pathway selection by LDCA. The bulky cyclohexyl groups create a high energy barrier for the thermodynamic transition state, enforcing kinetic selectivity.[2]

Part 5: Troubleshooting & Safety

-

Reagent Quality: Dicyclohexylamine can absorb CO₂ from the air to form carbamates. Always distill DCHA from CaH₂ if the bottle has been opened frequently.[2]

-

Temperature Control: Unlike LDA, which tolerates brief excursions to -50 °C, LDCA's selectivity drops sharply above -70 °C due to the potential for aggregate dissociation.[1]

-

Nomenclature Check: Ensure procurement orders specify Dicyclohexylamine (CAS 101-83-7) .[1][2] Do not order "2,2-Dicyclohexylpropane" (CAS 80-04-6), which is a non-reactive hydrocarbon.[1][2]

References

-

Comparison of Amide Bases: Majewski, M.[1][2] "Stereoselective Enolization of Ketones using Chiral Lithium Amides." Advances in Asymmetric Synthesis, 1995 .[1][2]

-

LDCA Preparation & Usage: Taguchi, H., Yamamoto, H., & Nozaki, H.[1][2] "Lithium Dicyclohexylamide: A Practical Reagent for Regioselective Enolate Formation."[1][2] Journal of the American Chemical Society, 1974 , 96(9), 3010.[2]

-

Steric Parameters (A-Values): Winstein, S., & Holness, N. J.[1][2] "Neighboring Carbon and Hydrogen.[1][2] XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 1955 , 77(21), 5562.[2]

-

Organic Syntheses Protocol: Kopka, I. E., Fataftah, Z. A., & Rathke, M. W.[1][2] "Formation of Lithium Enolates."[1][2][4] Organic Syntheses, 1987 , Coll.[2] Vol. 8, p.324.[1][2] [1][2]

Sources

Application Note: Analytical Methods for the Quantification of 2,2-Dicyclohexylpropane

[1][2]

Abstract

This guide details the analytical protocols for the quantification of 2,2-Dicyclohexylpropane (CAS: 54934-90-6), a critical saturated hydrocarbon intermediate and impurity often associated with the hydrogenation of Bisphenol A (BPA). As the fully hydrogenated analogue of BPA, its presence serves as a key performance indicator for the efficiency of catalytic hydrogenation processes used in the production of Hydrogenated Bisphenol A (HBPA) epoxy resins. This application note provides a dual-method approach: GC-MS for structural confirmation and trace impurity profiling, and GC-FID for robust, routine quantification.[1][2]

Molecule Profile & Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the physicochemical behavior of 2,2-Dicyclohexylpropane is prerequisite to method selection. Its non-polar, aliphatic nature dictates the use of gas chromatography over reversed-phase HPLC.

| Property | Value | Analytical Implication |

| Chemical Formula | C₁₅H₂₈ | Saturated hydrocarbon; amenable to EI-MS.[1][2] |

| Molecular Weight | 208.38 g/mol | Suitable for standard GC-MS mass range (50–500 amu).[1][2] |

| Boiling Point | ~270–290 °C (Est.)[1][2] | Requires high-temperature GC column (e.g., 300°C limit).[1][2] |

| Polarity | Non-polar | Soluble in Hexane, DCM, THF; Insoluble in water. |

| Chromophores | Negligible | UV-Vis detection is ineffective. Use FID or MS.[1][2] |

| Key MS Ions | 69 (Base), 125 , 41 | Target ions for SIM (Selected Ion Monitoring) mode. |

Strategic Context: Why Quantify 2,2-Dicyclohexylpropane?

In the pharmaceutical and materials science sectors, 2,2-Dicyclohexylpropane appears primarily in two contexts:

-

Process Impurity in HBPA: Hydrogenated Bisphenol A is a premium monomer for weather-resistant epoxy resins.[1][2] Incomplete hydrogenation yields aromatic intermediates, while over-hydrogenation or side-reactions yield 2,2-Dicyclohexylpropane.[1][2] Its quantification validates the selectivity of the catalytic process (typically Ru/C or Pd/C catalysts).

-

Traction Fluids & Lubricants: Due to its high cycloaliphatic content, it mimics the structure of high-performance traction fluids.[1][2]

Analytical Workflow Diagram

The following diagram illustrates the critical control points where this analysis is applied.

Caption: Workflow tracking the formation and analysis of 2,2-Dicyclohexylpropane during HBPA synthesis.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Isolate the analyte from solid resin or viscous liquid matrices.[1][2]

Reagents:

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC Grade.[1][2]

-

Internal Standard (IS): n-Hexadecane or 5α-Androstane (structurally distinct, similar boiling point).[1][2]

Step-by-Step Procedure:

-

Weighing: Accurately weigh 100 mg (±0.1 mg) of the HBPA sample into a 20 mL scintillation vial.

-

Dissolution: Add 10.0 mL of the Solvent containing the Internal Standard (Concentration: 50 µg/mL).

-

Sonication: Sonicate for 10 minutes at ambient temperature to ensure complete dissolution of the resin matrix.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC autosampler vial. Note: PTFE is required as the solvent may degrade other membrane types.

-

Blank Preparation: Prepare a solvent blank containing only the Internal Standard to assess carryover.[1][2]

Protocol B: GC-MS Method (Identification & Trace Quant)

Objective: Specific identification using mass spectral fragmentation patterns.[1][2][3] This is the "Gold Standard" for specificity.

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for hydrocarbon separation.[1][2] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2] |

| Inlet | Split/Splitless (280 °C) | High temp ensures rapid volatilization of high-boiling analytes.[1][2] |

| Injection | 1.0 µL, Split Ratio 10:1 | Prevents column overload while maintaining sensitivity.[1][2] |

| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp removes solvent; high final temp elutes the analyte (~270°C BP).[1][2] |

| Transfer Line | 290 °C | Prevents condensation between GC and MS.[1][2] |

| Source Temp | 230 °C | Standard EI source temperature.[1][2] |

| Acquisition | SIM Mode (Target Ions) | Enhances sensitivity for trace quantification.[1][2] |

SIM Parameters for 2,2-Dicyclohexylpropane:

-

Target Ion (Quant): m/z 69 (Cyclohexyl ring fragment).[1][2]

-

Qualifier Ions: m/z 125 (Loss of one cyclohexyl ring), m/z 41 .[1]

-

Dwell Time: 100 ms per ion.

Protocol C: GC-FID Method (Routine Quantification)

Objective: Cost-effective, linear quantification for high-throughput environments.[1][2]

Instrument: GC with Flame Ionization Detector (FID).

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated according to ICH Q2(R1) guidelines.

System Suitability

-

Resolution (Rs): > 1.5 between 2,2-Dicyclohexylpropane and the nearest isomer (e.g., 2,4-dicyclohexylpropane or partially hydrogenated byproducts).

Linearity & Range

Prepare calibration standards in the range of 1.0 µg/mL to 100 µg/mL .

-

Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Limit of Detection (LOD)

Based on Signal-to-Noise (S/N) ratio of 3:1.[1][2]

Recovery (Accuracy)

Spike HBPA matrix at 3 levels (80%, 100%, 120% of target).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column inlet.[1][2] | Replace inlet liner (use deactivated wool); trim 10 cm from column head.[1][2] |

| Ghost Peaks | Carryover from high-concentration samples.[1][2] | Run solvent blanks; increase final hold time at 300°C. |

| Baseline Drift | Column bleed at high temperature. | Use "MS" or "Ultra Inert" grade columns (e.g., DB-5ms); condition column at 310°C for 2 hrs.[1][2] |

| Low Sensitivity (MS) | Ion source contamination.[1][2] | Clean EI source; retune MS using PFTBA. |

References

-

PubChem. (2025).[1][2][5] 2,2-Dicyclohexylpropane (Compound).[1][2][6] National Library of Medicine.[1][2][5] Available at: [Link]

-

U.S. EPA. (2019).[1][2] Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique.[1][2][7] (Adapted for general hydrocarbon profiling).[1][2] Available at: [Link]

-

NIST Mass Spectrometry Data Center. (2025).[1][2] Mass Spectrum of 2,2-Dicyclohexylpropane.[1][2] NIST Standard Reference Database.[1][2] Available at: [Link]

Sources

- 1. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dicyclohexylpropane | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Dicyclohexylpropane | C15H28 | CID 142554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2-DI-(4,4-DI-TERT-BUTYLPEROXYCYCLOHEXYL)PROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. epa.gov [epa.gov]

Application Note: Role of 2,2-Dicyclohexylpropane (DCHP) in Sustainable Materials & High-Performance Fluids

[1][2][3]

Executive Summary

2,2-Dicyclohexylpropane (DCHP) has historically been viewed merely as a saturated hydrocarbon derivative of Bisphenol A (BPA).[1][2][3] However, recent shifts in Circular Economy mandates and High-Performance Tribology have elevated DCHP from a passive byproduct to a critical "Novel Material" in two specific domains:

-

Sustainable Aviation Fuels (SAF) & High-Energy Density Fuels: DCHP represents a target molecule for the upcycling of polycarbonate (PC) plastic waste.[1][2][3] Its high volumetric heat of combustion and thermal stability make it an ideal drop-in cycloalkane fuel.[1][2][3]

-

Elastohydrodynamic (EHD) Traction Fluids: Due to its unique steric bulk and "molecular spring" characteristics, DCHP exhibits high traction coefficients under extreme pressure, serving as a base fluid for continuously variable transmissions (CVTs) and high-speed traction drives.[1][2][3]

This guide provides the protocols for synthesizing DCHP from waste precursors and formulating it into functional materials.[2][3]

Critical Distinction: DCHP vs. HBPA[1][2][3]

Before proceeding, researchers must distinguish between two frequently confused analogs.

| Compound | 2,2-Dicyclohexylpropane (DCHP) | Hydrogenated Bisphenol A (HBPA) |

| Structure | Saturated Hydrocarbon (Alkane) | Cyclic Diol (Alcohol) |

| Formula | C₁₅H₂₈ | C₁₅H₂₈O₂ |

| CAS | 54934-90-6 | 80-04-6 |

| Role | Fuel, Traction Fluid, PCM, Solvent | Monomer for Epoxy/Polyurethanes |

| Polarity | Non-polar (Dielectric constant ~2.[1][2][3]02) | Polar (Hydroxyl groups) |

Note: This guide focuses exclusively on DCHP (the hydrocarbon).

Mechanism of Action: The "Traction" Phenomenon[3]

In materials science, DCHP is prized for its behavior under high contact pressure (Gigapascal range).[2][3] Unlike linear alkanes which shear easily (low friction), DCHP molecules interlock due to the steric hindrance of the two cyclohexyl rings connected by the central gem-dimethyl group.

-

Under High Pressure (EHD Contact): The fluid undergoes a glass-like transition, momentarily becoming a pseudo-solid.[1][2][3] This transmits torque between metal surfaces without metal-to-metal contact.[1][2][3]

Pathway Diagram: From Waste to Advanced Material

Figure 1: The upcycling pathway converting polycarbonate waste into high-value DCHP functional materials.[1][2][3]

Protocol 1: Synthesis of DCHP from Polycarbonate Waste (Upcycling)

Objective: Isolate high-purity 2,2-Dicyclohexylpropane using a "One-Pot" Hydrodeoxygenation (HDO) strategy. This protocol addresses the "Novel Material" requirement by utilizing waste plastic as the feedstock.[2][3]

Reagents:

-

Catalyst: Bifunctional Ni/H-Beta Zeolite or Pt/HY Zeolite (Metal site for hydrogenation, Acid site for dehydration).[1][2][3]

Equipment:

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Reactor Loading:

-

Reaction Conditions (Two-Stage Ramp):

-

Stage 1 (Depolymerization): Pressurize to 2.0 MPa H₂. Heat to 160°C for 2 hours. This breaks the carbonate linkages, releasing BPA.

-

Stage 2 (HDO): Increase temperature to 240°C and pressure to 4.0 MPa H₂ . Hold for 6 hours. This forces the hydrogenation of the aromatic rings (BPA -> HBPA) and subsequent removal of hydroxyl groups (HBPA -> DCHP).[1][2][3]

-

-

Work-up:

-

Filter the mixture to recover the solid catalyst (reusable).[2][3]

-

The liquid phase contains water and the organic product.[2][3] DCHP is immiscible with water.[1][2][3]

-

Extraction: Extract the organic layer with n-hexane.[1][2][3]

-

Purification: Rotary evaporate the hexane. Distill the residue (Vacuum distillation, bp ~160°C at 10 mmHg) to isolate clear, colorless DCHP.

-

Validation:

Protocol 2: Formulation of High-Traction Fluid

Objective: Formulate a traction fluid for use in variable speed drives using DCHP as the base stock.

Core Concept: DCHP acts as the "Tractionogen" (high-friction component).[1][2][3] It must be blended to ensure viscosity stability and oxidation resistance.[1][2][3]

Formulation Table:

| Component | Function | Concentration (wt%) | Rationale |

| 2,2-Dicyclohexylpropane | Base Fluid (Tractionogen) | 70 - 85% | Provides high traction coefficient (>0.[1][2][3]09) under EHD conditions. |

| Polybutene (Low MW) | Viscosity Modifier | 10 - 20% | Increases film thickness to prevent metal-metal wear.[1][2][3] |

| Zinc Dialkyldithiophosphate (ZDDP) | Anti-wear Agent | 1 - 2% | Protects surfaces during start/stop (boundary lubrication).[1][2][3] |

| Hindered Phenol (e.g., BHT) | Antioxidant | 0.5 - 1% | Prevents oxidation of the cycloalkane at high temps.[1][2][3] |

| Silicone Oil | Anti-foaming Agent | < 0.01% | Prevents cavitation in high-speed gears.[1][2][3] |

Experimental Workflow:

-

Blending:

-

Performance Testing (Mini-Traction Machine - MTM):

-

Setup: Ball-on-disc tribometer.

-

Conditions: Load 50N, Speed 0.1 to 3.0 m/s, Temperature 100°C.[2][3]

-

Measurement: Plot Traction Coefficient vs. Slide-to-Roll Ratio (SRR).

-

Success Criteria: A traction coefficient > 0.08 at 5% SRR indicates a high-performance fluid suitable for toroidal CVTs.[1][2][3]

-

Physical & Thermal Properties Data[1][2][3][5][6][7][8]

For researchers utilizing DCHP in Thermal Energy Storage (as a Phase Change Material) or Dielectric Cooling , the following data is critical.

| Property | Value | Relevance |

| Molecular Weight | 208.38 g/mol | Base calculation for stoichiometry.[1][2][3] |

| Melting Point | 15.6 °C (288.75 K) | PCM Application: Ideal for "passive cooling" of server rooms or pharmaceuticals (maintaining ~15°C).[1][2][3] |

| Boiling Point | ~290 °C (at 760 mmHg) | High thermal stability for jet fuel/lubricant applications.[1][2][3] |

| Density | 0.88 g/mL (at 20°C) | Comparable to standard hydrocarbon fuels.[1][2][3] |

| Dielectric Constant | ~2.02 (at 20°C) | Excellent electrical insulator for cooling electronics.[1][2][3] |

| Flash Point | > 110 °C | Safe for high-temperature handling.[1][2][3] |

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] Compound Summary: 2,2-Dicyclohexylpropane (CID 143230).[1][2][3] Retrieved from [Link][1][2][3]

-

European Patent Office. (2021).[1][2][3] Method for Manufacturing Bisphenol A and Downstream Hydrogenation Products.[1][2][3][5] EP 3558916 B1.[1][2][3] Retrieved from [Link][1][2][3]

-

MDPI - Molecules. (2023).[1][2][3] Advances in Cyclophane and Dicycloalkane Chemistry for Materials Science.[1][2][3] Retrieved from [Link][1][2][3]

-

F1000Research. (2022).[1][2][3][6] Development of Phase Change Materials for Low-Temperature Thermal Energy Storage.[1][2][3][7][6] (Context on alkane PCMs). Retrieved from [Link][1][2][3]

Sources

- 1. 1,2-Dicyclohexylpropane | C15H28 | CID 142554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dicyclohexylpropane | C15H28 | CID 143230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dicyclohexylpropane | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dielectric Constant [macro.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]

Technical Support Center: Optimization of 2,2-Dicyclohexylpropane Synthesis

Executive Summary: The "Golden Protocol"

To achieve >95% yield of 2,2-Dicyclohexylpropane (DCHP) , you must overcome the significant steric hindrance imposed by the gem-dimethyl group connecting the two aromatic rings. Standard hydrogenation protocols for simple benzene derivatives often fail here, resulting in incomplete hydrogenation (phenyl-cyclohexyl intermediates) or destructive hydrogenolysis (cleavage of the C-C bridge).

Recommended Reaction Parameters

| Parameter | Specification | Scientific Rationale |

| Precursor | 2,2-Diphenylpropane | Purity >98% is critical; sulfur/halides poison the catalyst.[1] |

| Catalyst | 5% Rh/Al₂O₃ (Dry) | Rhodium is the most active metal for arene saturation under mild conditions, minimizing C-C bond cleavage [1]. |

| Loading | 2–5 mol% (metal basis) | High loading compensates for the steric bulk preventing efficient adsorption. |

| Solvent | Isopropyl Alcohol (IPA) or Cyclohexane | IPA increases H₂ solubility; Cyclohexane prevents competitive adsorption.[1] |

| Pressure | 80–100 bar (1160–1450 psi) | High pressure is non-negotiable to force H₂ concentration at the catalyst surface [2]. |

| Temperature | 100–120°C | <100°C: Reaction stalls.[1] >150°C: Risk of hydrogenolysis (C-C cleavage).[1] |

| Time | 12–24 Hours | Kinetic monitoring required to ensure full conversion of the intermediate. |

Diagnostic Workflow

Before adjusting your parameters, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic logic tree for isolating yield-limiting factors in DCHP synthesis.

Technical Support Q&A

Category 1: Reaction Stalls (Incomplete Hydrogenation)